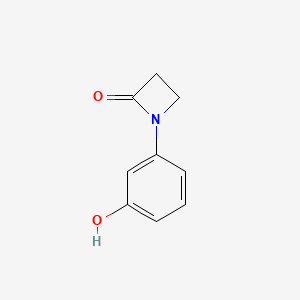

1-(3-Hydroxyphenyl)azetidin-2-one

Description

Significance of the Azetidinone Scaffold in Contemporary Chemical and Pharmaceutical Research

The azetidin-2-one (B1220530) ring is a four-membered heterocyclic amide that forms the structural cornerstone of some of the most important antibiotics in history, including penicillins and cephalosporins. researchgate.netderpharmachemica.com These β-lactam antibiotics function by inhibiting bacterial cell wall synthesis, a mechanism that has saved countless lives. derpharmachemica.comijsr.net However, the significance of the azetidinone scaffold extends far beyond its antibacterial properties.

In recent years, researchers have discovered that this versatile ring system possesses a wide array of pharmacological activities, including:

Antimicrobial nih.govbenthamdirect.com

Antitubercular researchgate.netmedwinpublishers.com

Anticonvulsant researchgate.net

Anticancer researchgate.netijsr.net

Anti-inflammatory researchgate.netijsr.net

Antidiabetic researchgate.net

Antiviral researchgate.net

Cholesterol absorption inhibition researchgate.net

This broad spectrum of activity has cemented the azetidinone ring as a "privileged scaffold" in medicinal chemistry. rsc.org The strained nature of the four-membered ring contributes to its chemical reactivity, making it a valuable synthon for the creation of diverse molecular architectures. iipseries.org The ability to readily modify the substituents at various positions on the ring allows for the fine-tuning of biological activity and the exploration of new chemical space. researchgate.netrsc.org

Rationale for Investigating 1-(3-Hydroxyphenyl)azetidin-2-one and its Structural Analogues

The investigation into this compound and its analogues is driven by the principle of structure-activity relationship (SAR) studies. By systematically altering the structure of a molecule and observing the corresponding changes in its biological activity, chemists can gain valuable insights into how a compound interacts with its target.

The presence of a phenyl group at the N1 position of the azetidinone ring is a common feature in many biologically active derivatives. The specific placement of a hydroxyl group on this phenyl ring, as in this compound, is of particular interest for several reasons:

Hydrogen Bonding: The hydroxyl group can act as both a hydrogen bond donor and acceptor, potentially enhancing the binding affinity of the molecule to its biological target.

Metabolic Stability: The position of the hydroxyl group can influence the metabolic fate of the compound, potentially leading to a more favorable pharmacokinetic profile.

Exploring New Interactions: The introduction of a polar hydroxyl group can lead to new and unforeseen interactions with biological macromolecules, potentially unlocking novel therapeutic applications.

The study of structural analogues, where the position of the hydroxyl group is varied or other substituents are introduced, allows for a more comprehensive understanding of the SAR. For example, comparing the activity of this compound with its 2-hydroxy and 4-hydroxy isomers can reveal the optimal positioning of the hydroxyl group for a specific biological effect.

Historical Context and Evolution of Azetidinone Chemistry

While the azetidinone ring system was first synthesized by Hermann Staudinger in 1907, its profound importance in medicine was not realized until the discovery of penicillin by Alexander Fleming in 1928 and its subsequent structural elucidation. derpharmachemica.comglobalresearchonline.net This discovery ignited a firestorm of research into β-lactam chemistry, leading to the development of a vast arsenal (B13267) of life-saving antibiotics. derpharmachemica.com

The initial focus of azetidinone research was almost exclusively on the development of new antibacterial agents to combat the growing threat of bacterial resistance. rsc.org This led to the creation of successive generations of penicillins and cephalosporins with improved activity and broader spectrums.

Over the past few decades, the focus of azetidinone chemistry has broadened significantly. researchgate.netrsc.org The realization that simpler, monocyclic β-lactams possess excellent chemical stability and can access novel chemical space has opened up new avenues of research. rsc.org Chemists are no longer limited to the traditional bicyclic structures of penicillin and cephalosporin. This has led to the discovery of azetidinone derivatives with a wide range of non-antibacterial activities, firmly establishing the scaffold's "privileged" status. researchgate.netrsc.org The Staudinger reaction, a [2+2] cycloaddition of a ketene (B1206846) and an imine, remains a cornerstone for the synthesis of these valuable compounds. researchgate.net

Current Research Landscape and Future Directions in Azetidinone Derivatives

The current research landscape for azetidinone derivatives is vibrant and multifaceted. Key areas of focus include:

Combating Antimicrobial Resistance: The development of novel β-lactam antibiotics and β-lactamase inhibitors remains a top priority to address the global health crisis of antimicrobial resistance. benthamdirect.com Hybrid molecules that combine the azetidinone scaffold with other pharmacophores, such as azoles, are a promising strategy. nih.govbenthamdirect.com

Exploring New Therapeutic Areas: Researchers are actively investigating the potential of azetidinone derivatives in a wide range of diseases, including cancer, inflammatory disorders, and neurological conditions. medwinpublishers.comnih.gov

Development of Novel Synthetic Methodologies: The creation of more efficient and stereoselective methods for the synthesis of azetidinones is crucial for the rapid generation of diverse compound libraries for screening. nih.govmdpi.com This includes the use of microwave-assisted synthesis and novel catalytic systems. mdpi.com

Structure-Activity Relationship (SAR) Studies: Detailed SAR studies, aided by computational modeling and molecular docking, are essential for the rational design of new and more potent azetidinone-based drugs. benthamdirect.com

The future of azetidinone research is bright. The versatility of this scaffold, coupled with the ever-present need for new and effective medicines, ensures that it will remain a central focus of medicinal chemistry for years to come. The investigation of specific compounds like this compound and its analogues will continue to contribute to our understanding of the vast therapeutic potential held within this remarkable four-membered ring.

Structure

3D Structure

Properties

IUPAC Name |

1-(3-hydroxyphenyl)azetidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-8-3-1-2-7(6-8)10-5-4-9(10)12/h1-3,6,11H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTXURDQRWXVEQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1=O)C2=CC(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Analytical Characterization Methodologies for Azetidinone Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of organic molecules, including the azetidinone ring system. By analyzing the magnetic properties of atomic nuclei, NMR provides insights into the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Elucidation and Proton Environments

Proton NMR (¹H NMR) spectroscopy is instrumental in identifying the number of different types of protons, their electronic environments, and their proximity to one another. In a typical ¹H NMR spectrum, the chemical shift (δ) indicates the electronic environment of a proton. Protons in different chemical environments will resonate at different frequencies. modgraph.co.uk

For 1-(3-Hydroxyphenyl)azetidin-2-one, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the azetidinone ring and the 3-hydroxyphenyl group. The protons on the four-membered azetidinone ring, specifically the two methylene (B1212753) protons (at C3 and C4), would likely appear as complex multiplets due to spin-spin coupling. The protons on the aromatic ring would typically resonate in the downfield region (around 6.0-8.5 ppm). orgchemboulder.com The phenolic hydroxyl proton would exhibit a characteristic chemical shift that can be influenced by solvent and concentration. orgchemboulder.com

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton Type | Predicted Chemical Shift (ppm) |

| Azetidinone CH₂ | 2.5 - 3.5 |

| Aromatic CH | 6.5 - 7.5 |

| Phenolic OH | 4.0 - 12.0 |

Note: These are approximate ranges and can be influenced by the solvent and other experimental conditions. pdx.edu

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in the molecule gives a distinct signal in the ¹³C NMR spectrum. The chemical shift of each carbon is indicative of its bonding environment. oregonstate.edulibretexts.org

In the case of this compound, the carbonyl carbon (C=O) of the azetidinone ring is expected to have the largest chemical shift, typically in the range of 160-180 ppm. oregonstate.eduwisc.edu The carbons of the aromatic ring would appear in the region of 110-160 ppm, with the carbon bearing the hydroxyl group showing a characteristic downfield shift. oregonstate.edu The methylene carbons of the azetidinone ring would resonate at higher field, typically between 20 and 50 ppm. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon Type | Predicted Chemical Shift (ppm) |

| C=O (Azetidinone) | 160 - 180 |

| Aromatic C-OH | 150 - 160 |

| Aromatic C-H | 110 - 130 |

| Aromatic C-N | 135 - 145 |

| Azetidinone CH₂ | 20 - 50 |

Note: These are approximate ranges and can vary based on the specific molecular environment and solvent used. libretexts.orgorganicchemistrydata.org

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMQC) for Connectivity Mapping

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity between atoms within a molecule. oatext.com Techniques like Correlation Spectroscopy (COSY) reveal proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons. nih.gov For this compound, a COSY spectrum would show correlations between the protons on the azetidinone ring and between adjacent protons on the aromatic ring.

Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Quantum Correlation (HMQC) experiments are used to correlate directly bonded proton and carbon atoms (¹H-¹³C). nih.govnih.gov These spectra would definitively assign the proton signals to their corresponding carbon atoms in the structure of this compound. Such detailed connectivity information is crucial for the unambiguous structural confirmation of complex molecules. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds. vscht.cz

For this compound, the IR spectrum would be expected to show several key absorption bands. A strong absorption band in the region of 1700-1760 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration of the β-lactam ring. pressbooks.pub The presence of the hydroxyl group (-OH) on the phenyl ring would be confirmed by a broad absorption band in the range of 3200-3600 cm⁻¹. pressbooks.publibretexts.org Aromatic C-H stretching vibrations would appear at wavenumbers slightly above 3000 cm⁻¹, while aliphatic C-H stretching would be observed just below 3000 cm⁻¹. vscht.czlibretexts.org Additionally, C-O stretching vibrations for the phenol (B47542) would likely be observed in the 1080-1300 cm⁻¹ region.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Characteristic Absorption (cm⁻¹) |

| O-H (Phenol) | 3200 - 3600 (broad) |

| Aromatic C-H | 3000 - 3100 |

| Aliphatic C-H | 2850 - 3000 |

| C=O (β-Lactam) | 1700 - 1760 (strong) |

| C=C (Aromatic) | 1400 - 1600 |

| C-O (Phenol) | 1080 - 1300 |

Note: The exact positions and intensities of these bands can be influenced by the physical state of the sample and intermolecular interactions. researchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through fragmentation analysis. In a mass spectrometer, a molecule is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). nih.gov

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the exact molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum can also provide valuable structural information. Cleavage of the azetidinone ring and fragmentation of the phenyl substituent would lead to characteristic fragment ions, which can be used to confirm the proposed structure.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. The wavelengths at which these absorptions occur are characteristic of the types of electronic systems present in the molecule. mu-varna.bg

The UV-Vis spectrum of this compound would be dominated by the absorptions of the aromatic chromophore. The hydroxyphenyl group would be expected to show characteristic absorption bands in the UV region, typically between 200 and 400 nm. nih.gov The exact position and intensity of these bands can be influenced by the solvent and the pH of the solution, particularly due to the presence of the phenolic hydroxyl group. Analysis of the UV-Vis spectrum can confirm the presence of the aromatic system and provide information about its electronic properties. mu-varna.bg

Elemental Analysis (C, H, N, S) for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) in a sample. This data is crucial for verifying the empirical formula of a newly synthesized compound like this compound. The experimentally determined percentages are compared against the theoretically calculated values based on the compound's proposed molecular formula (C₉H₉NO₂). A close correlation between the found and calculated values, typically within a ±0.4% margin, provides strong evidence for the compound's elemental composition and purity.

For many newly synthesized series of azetidinone derivatives, elemental analysis is a standard characterization method reported in scientific literature. nih.govglobalresearchonline.net The structures of these compounds are often established based on a combination of elemental analysis and spectroscopic data. nih.gov

Theoretical vs. Experimental Elemental Analysis Data for Azetidinone Analogs

While specific data for this compound is not provided in the searched literature, the table below illustrates typical data presentation for related, more complex azetidinone compounds, showcasing the comparison between calculated and found elemental percentages.

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) |

| 3-Chloro-4-(4-nitrophenyl)-1-{4-[(2-oxo-2H-chromen-4-yl)amino]phenyl}azetidin-2-one | C₂₅H₁₅ClN₄O₅ | C | 62.41 | 62.40 |

| H | 3.49 | 3.47 | ||

| N | 9.10 | 9.10 | ||

| 3-Chloro-4-(4-chlorophenyl)-1-{4-[(2-oxo-2H-chromen-4-yl)amino]phenyl}azetidin-2-one | C₂₅H₁₆Cl₂N₂O₃ | C | 63.87 | 63.89 |

| H | 3.57 | 3.55 | ||

| N | 6.21 | 6.21 | ||

| 3-[2'-(3"-chloro-2"-oxo-4"-phenylazetidin-1"-yl)phenyl]-2-methyl-6-bromoquinazolin-4-one | C₂₄H₁₇BrClN₃O₂ | C | 54.70 | 54.86 |

| H | 3.23 | 3.22 | ||

| N | 7.98 | 7.97 |

This table is illustrative and based on data for analogous compounds found in the provided search results. nih.govresearchgate.net

Chromatographic Purity Assessment Techniques (e.g., TLC)

Chromatographic methods are essential for assessing the purity of a synthesized compound and for monitoring the progress of a chemical reaction. Thin-Layer Chromatography (TLC) is a widely used, rapid, and cost-effective technique for this purpose in the context of azetidinone synthesis.

In the synthesis of azetidinone derivatives, TLC is frequently employed to monitor the reaction's completion. nih.gov The purity of the synthesized compounds is also routinely checked by TLC. globalresearchonline.net The technique involves spotting the compound onto a stationary phase (commonly a silica (B1680970) gel plate) and allowing a solvent system (mobile phase) to move up the plate via capillary action. The differential partitioning of the compound and any impurities between the stationary and mobile phases results in their separation. The retention factor (Rf value), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property for a given compound in a specific solvent system. A single spot on the TLC plate under various solvent systems is a strong indicator of a pure compound.

For aryl azetidinones, a mixture of non-polar and polar solvents is typically used as the mobile phase. Common solvent systems include combinations of n-hexane and ethyl acetate (B1210297). For instance, a 4:1 mixture of n-hexane and ethyl acetate has been used to monitor the synthesis of precursors for novel benzophenone (B1666685) fused azetidinone derivatives. mdpi.com The choice of the solvent system is optimized to achieve good separation between the product and any starting materials or by-products. Visualization of the spots on the TLC plate can be achieved under UV light or by using staining agents like iodine vapor.

Computational Chemistry Approaches in Azetidinone Research

Quantum Mechanical Calculations for Molecular Structure and Reactivity

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation (or its approximations), these methods provide detailed information about electron distribution, which governs a molecule's structure, stability, and reactivity.

Density Functional Theory (DFT) is a powerful and widely used quantum mechanical method for investigating the electronic structure of molecules. bohrium.com It is employed to understand geometrical parameters, electronic properties, and chemical reactivity. bohrium.com DFT studies can elucidate the distribution of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—which are crucial for predicting how a molecule will interact with other species. nih.gov

For a compound like 1-(3-Hydroxyphenyl)azetidin-2-one, DFT can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms, including bond lengths and angles. bohrium.com

Analyze Electronic Properties: Calculate the HOMO-LUMO energy gap, which is an indicator of the molecule's kinetic stability and chemical reactivity. nih.gov A smaller energy gap suggests higher reactivity.

Map Molecular Electrostatic Potential (MEP): The MEP surface visually represents the charge distribution on a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites. nih.gov In this compound, the oxygen atoms of the hydroxyl and carbonyl groups would be expected to show negative potential, making them likely sites for electrophilic attack. nih.gov

Calculate Reactivity Descriptors: Parameters such as electronegativity, global hardness, and the fraction of electrons transferred can be calculated to quantify the molecule's reactivity and stability.

Table 1: Hypothetical DFT-Calculated Electronic Properties for this compound This table illustrates the type of data generated from DFT calculations. Values are representative.

| Parameter | Value | Significance |

| HOMO Energy | -6.5 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.8 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.7 eV | Difference between HOMO and LUMO; indicates chemical reactivity and stability. nih.gov |

| Dipole Moment | 3.1 D | Measures the overall polarity of the molecule, influencing solubility and interactions. bohrium.com |

Semi-empirical quantum chemistry methods are based on the same theoretical foundation as ab initio methods like Hartree-Fock, but they incorporate several approximations and use parameters derived from experimental data to simplify calculations. wikipedia.org This makes them significantly faster than DFT or other high-level methods, allowing for the study of much larger molecular systems. wikipedia.org

Austin Model 1 (AM1) is a well-known semi-empirical method developed to improve upon earlier models by refining the calculation of interatomic repulsions. wikipedia.org Key characteristics of semi-empirical methods like AM1 include:

Speed: Their primary advantage is computational speed, making them suitable for initial screenings of large numbers of molecules or for studying large biological systems. wikipedia.org

Parameterization: The accuracy of semi-empirical methods heavily depends on the database of molecules used to parameterize them. wikipedia.org Results are most reliable for molecules that are structurally similar to those in the parameterization set.

Applications: AM1 calculations can be used to obtain initial geometries for more accurate DFT optimization and to calculate properties like heats of formation and dipole moments. wikipedia.orgwikipedia.org The results from AM1 calculations can also serve as a starting point for developing force fields used in molecular mechanics. wikipedia.org

Computational methods are routinely used to predict spectroscopic properties, which can be compared with experimental data to confirm a molecule's structure.

Chemical Shift Prediction: Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. nih.gov QM methods, particularly DFT, can calculate NMR chemical shifts (e.g., for ¹H and ¹³C nuclei) with a high degree of accuracy. nih.govnrel.gov The process involves calculating the magnetic shielding tensor for each nucleus in the optimized geometry of the molecule. There is often a good linear correlation between experimental chemical shifts and calculated shielding tensors. researchgate.net For complex molecules, comparing computed spectra for several candidate structures against the experimental spectrum can help identify the correct one. nih.gov

Vibrational Frequency Prediction: Infrared (IR) and Raman spectroscopy measure the vibrational modes of a molecule. Theoretical calculations can predict the frequencies and intensities of these vibrations. nih.gov By comparing the calculated vibrational spectrum with the experimental one, researchers can assign specific absorption bands to particular molecular motions, such as C=O stretches, N-C stretches, or ring bending modes, providing strong evidence for the proposed molecular structure. nih.gov

Table 2: Example of Theoretical vs. Experimental Vibrational Frequencies for an Azetidinone Ring System This table illustrates the comparison between calculated and observed data. Frequencies are in cm⁻¹.

| Vibrational Mode | Calculated Frequency (Scaled) | Experimental Frequency | Assignment |

| ν(C=O) | 1755 | 1760 | Carbonyl stretch in β-lactam ring |

| ν(C-N) | 1380 | 1385 | Carbon-Nitrogen stretch |

| Ring Bend | 710 | 715 | Azetidinone ring deformation |

Molecular Docking and Dynamics Simulations for Receptor Interactions

While quantum mechanics reveals the intrinsic properties of a molecule, molecular docking and dynamics simulations are used to study how that molecule interacts with biological targets, such as proteins or enzymes. These methods are central to structure-based drug design.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when it binds to a receptor to form a stable complex. The process involves:

Defining the Binding Site: Identifying the active or allosteric site on the target protein.

Conformational Sampling: Generating a wide range of possible orientations and conformations of the ligand within the binding site.

Scoring: Evaluating the "goodness of fit" for each pose using a scoring function. This function estimates the binding affinity (e.g., in kcal/mol), which represents the strength of the non-covalent interactions between the ligand and the protein. laurinpublishers.com

Docking simulations can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the ligand-protein complex. mdpi.com For this compound, the hydroxyl group and the carbonyl oxygen are prime candidates for forming hydrogen bonds with amino acid residues in a receptor's active site, while the phenyl ring could engage in π-π stacking interactions. mdpi.com The calculated binding affinity score helps to rank different compounds and predict their potential as inhibitors or modulators of the target protein. laurinpublishers.com

While docking provides a static snapshot of the binding event, molecular dynamics (MD) simulations offer a dynamic view. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. nih.gov

In the context of receptor interactions, MD is used to:

Assess Binding Stability: An MD simulation starting from a docked pose can show whether the ligand remains stably bound in the active site or if it drifts away, providing a more rigorous test of the predicted binding mode.

Analyze Conformational Changes: Both the ligand and the protein are flexible. MD simulations can capture the conformational adjustments that occur upon binding, a phenomenon known as "induced fit." nih.gov This is crucial as the flexibility of the protein-ligand system is a significant challenge in drug design. nih.gov

Understand Solvent Effects: MD simulations explicitly model the surrounding water molecules, allowing for a more accurate representation of the binding environment and the role of solvent-mediated interactions. nih.gov By analyzing the trajectory of the simulation, researchers can study the dynamic behavior of the ligand in the binding pocket and the persistence of key interactions over time.

Lack of Specific Research Data on Virtual Screening of this compound

Following a comprehensive search of available scientific literature, it has been determined that there is a notable absence of specific research studies focused on the virtual screening and computational design of novel scaffolds derived from the chemical compound This compound .

While the broader class of azetidinone-containing molecules has been the subject of numerous computational chemistry studies, including virtual screening for antibacterial ijper.orgbepls.commdpi.comresearchgate.net, anticancer peerscientist.com, and other therapeutic targets nih.govfums.ac.ir, research that specifically utilizes this compound as a foundational scaffold for in silico drug design is not prominently available in the reviewed literature.

Virtual screening is a powerful computational technique in drug discovery used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. nih.govnih.gov This process often involves molecular docking, which predicts the preferred orientation of a molecule when bound to another to form a stable complex. ijper.orgnih.govresearchgate.net The insights gained from these computational methods can guide the synthesis of new, more potent, and selective compounds.

The existing research on azetidinone derivatives demonstrates the successful application of these computational approaches. For instance, studies have employed molecular docking to identify novel furan-azetidinone hybrids as potential inhibitors of E. coli enzymes and to analyze the binding of aza compounds to proteins from Tannerella forsythia. ijper.orgnih.gov Furthermore, in silico methods have been used to predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of newly designed azetidinone derivatives, a critical step in early-stage drug development. peerscientist.com

Quantitative Structure-Activity Relationship (QSAR) modeling is another computational tool that has been applied to azetidinone research, helping to correlate the chemical structure of compounds with their biological activity. nih.govdergipark.org.trdmed.org.ua These models, once validated, can be used to virtually screen new compound libraries and prioritize candidates for synthesis and biological testing.

Despite the extensive computational research on the general azetidinone scaffold, specific and detailed findings related to the virtual screening of libraries based on this compound, or the rational design of novel scaffolds from this particular starting molecule, are not available in the public domain based on the conducted searches. Consequently, the creation of detailed data tables and in-depth research findings as requested is not feasible at this time due to the lack of specific source material.

Further research focusing on the computational exploration of this compound and its derivatives is necessary to elucidate its potential as a scaffold for the development of new therapeutic agents. Such studies would be invaluable in uncovering the structure-activity relationships and potential biological targets for this specific class of compounds.

Pre Clinical Biological Evaluation and Mechanistic Investigations of 1 3 Hydroxyphenyl Azetidin 2 One Derivatives

In Vitro Antimicrobial Activity Profiling

Derivatives of 1-(3-Hydroxyphenyl)azetidin-2-one have demonstrated notable antimicrobial effects against a range of pathogenic bacteria and fungi.

Evaluation of Antibacterial Efficacy

The antibacterial potential of these derivatives has been evaluated against several clinically relevant bacteria, including Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa, and Streptococcus pyogenes.

Staphylococcus aureus: Certain 3,3'-((3-hydroxyphenyl)azanediyl)dipropionic acid derivatives, which share a similar structural motif, have shown enhanced activity against S. aureus. nih.gov Specifically, compounds incorporating 4-nitrophenyl, 1-naphthyl, and 5-nitro-2-thienyl groups have demonstrated notable efficacy against this Gram-positive pathogen. nih.gov The antibacterial activity of these derivatives is structure-dependent. nih.gov In a separate study, a derivative of diphenyl ethers, ethyl 3,5-dibromoorsellinate, exhibited selective and potent activity against S. aureus, including methicillin-resistant S. aureus (MRSA), with a significant inhibition zone. nih.gov

Pseudomonas aeruginosa: The compound SPI009, or 1-[(2,4-dichlorophenethyl)amino]-3-phenoxypropan-2-ol, has been identified as a novel anti-persister agent effective against P. aeruginosa. fao.org This compound not only targets non-persister cells but also demonstrates broad-spectrum activity when combined with other antibiotics against ESKAPE pathogens. fao.org

General Findings: The antimicrobial efficacy of azetidin-2-one (B1220530) derivatives has been explored, with some compounds showing significant potential. mdpi.com For instance, certain derivatives displayed notable antimicrobial activity with Minimum Inhibitory Concentration (MIC) ranges from 3.34 µM to 3.71 µM, which is comparable to or better than reference drugs like amoxicillin. mdpi.com

Table 1: Antibacterial Activity of Selected Azetidin-2-one Derivatives

Assessment of Antifungal Efficacy

The antifungal properties of this compound derivatives have been investigated against pathogenic fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus.

Candida albicans: Research has highlighted the effectiveness of certain antifungal agents against C. albicans. nih.gov For example, caspofungin has shown potent activity against C. albicans biofilms. nih.gov Additionally, two novel 1,3,4-oxadiazole (B1194373) compounds, LMM5 and LMM11, were found to be effective against C. albicans with a Minimum Inhibitory Concentration (MIC) of 32 μg/ml. nih.gov

Aspergillus niger: Studies have shown that some essential oils and novel antifungal agents possess activity against A. niger. mdpi.com For instance, T-2307, a novel arylamidine, exhibits fungicidal activity against A. niger at concentrations of 0.0313 to 0.0625 μg/mL. mdpi.com

General Findings: The antifungal potential of azetidin-2-one derivatives is an active area of research. mdpi.com Certain synthesized derivatives have shown significant antimicrobial potential when compared to standard antifungal drugs like fluconazole. mdpi.com

Table 2: Antifungal Activity of Selected Compounds

Mechanistic Insights into Antimicrobial Action

The mechanism of antimicrobial action for azetidin-2-one derivatives is believed to involve the targeting of essential cellular processes in microorganisms. While specific details for this compound are still under investigation, the broader class of β-lactam compounds, which includes azetidin-2-ones, is known to inhibit bacterial cell wall synthesis by targeting peptidoglycan assembly. nih.gov This inhibition ultimately leads to cell lysis and death. nih.gov

In Vitro and In Vivo (Animal Model) Anticancer Activity Profiling

Derivatives of this compound have emerged as promising candidates for cancer therapy, exhibiting cytotoxic effects against various cancer cell lines and demonstrating tumor growth inhibition in animal models.

Cell Line-Based Cytotoxicity Assays

The cytotoxic potential of these compounds has been extensively studied using a variety of human cancer cell lines.

MCF-7 (Breast Cancer): Several studies have reported the cytotoxic effects of azetidin-2-one derivatives on MCF-7 cells. mdpi.com Certain derivatives, such as AZ-5, 9, 10, 14, and 19, have demonstrated high efficacy with inhibition percentages ranging from 89% to 94% at different concentrations. mdpi.com The 3-(4-hydroxyphenyl)indoline-2-one scaffold, a related structure, has also shown potent and selective anticancer activity against various cancer cell lines, including MCF-7. nih.gov

Hep G2 and Hep 3B (Liver Cancer): The cytotoxic effects of various compounds have been evaluated on Hep G2 and Hep 3B cell lines. researchgate.netnih.gov For instance, some plant extracts have shown antiproliferative effects on HepG2 cells. nih.gov

CT-26, Caco-2, and HT-29 (Colon Cancer): The anticancer activity of azetidin-2-one derivatives has been investigated against colon cancer cell lines. nih.gov For example, triazolo-thiadiazole derivatives have shown in vitro efficacy against a panel of cancer cells, including HT-29. nih.gov

Table 3: Cytotoxicity of Azetidin-2-one and Related Derivatives on Various Cancer Cell Lines

Tumor Growth Inhibition in Pre-clinical Animal Models

The in vivo anticancer efficacy of these derivatives has been demonstrated in preclinical animal models, further supporting their therapeutic potential.

Xenograft Models: Studies utilizing xenograft models have shown that derivatives of related scaffolds can induce robust antitumor effects. nih.gov For example, treatment with compounds possessing the 3-(4-hydroxyphenyl)indoline-2-one pharmacophore has led to significant antitumor activity in various tumor models. nih.gov In a study on triple-negative breast cancer, the combination of AZD1775 and capecitabine (B1668275) resulted in significant growth inhibition in patient-derived xenograft (PDX) models. mdpi.com Similarly, triazolo-thiadiazole derivatives have demonstrated in vivo efficacy in a HT-29 human colon tumor xenograft model. nih.gov Mathematical modeling has also been employed to characterize tumor growth inhibition in response to anticancer agents in xenograft mice. nih.govnih.gov

Investigation of Cellular Mechanisms (e.g., Apoptosis Induction, Cell Cycle Arrest)

The ability to induce programmed cell death (apoptosis) or to halt the cell division cycle are key strategies in the development of anticancer agents. Several studies have shown that modifying the azetidin-2-one core can yield compounds with significant cytotoxic effects against cancer cell lines.

Research into novel benzimidazole-based 1,3,4-oxadiazole derivatives has demonstrated that these compounds can effectively suppress cancer cell proliferation. semanticscholar.org Two compounds, in particular, were found to be highly active against MDA-MB-231 (breast cancer), SKOV3 (ovarian cancer), and A549 (lung cancer) cell lines. semanticscholar.org Mechanistic studies revealed that these derivatives could induce cell cycle arrest and promote apoptosis. semanticscholar.org For instance, in A549 lung cancer cells, one compound arrested the cell cycle in the G1 and G2 phases, while another arrested it in the G1 phase. semanticscholar.org This suggests that these molecules interfere with the normal progression of cell division, ultimately leading to cell death.

Similarly, a study on a specific dispiropiperazine derivative showed it had anti-proliferative activity against a panel of 18 human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM. nih.govnih.gov Flow cytometry analysis confirmed that this compound arrests the cell cycle at the G2/M phase and induces apoptosis, necrosis, and DNA damage in SW480 human cancer cells. nih.govnih.gov Another compound, N-(2-hydroxyphenyl)-2-propylpentanamide, a derivative of valproic acid, was also shown to induce apoptosis and cell cycle arrest in breast cancer cells. mdpi.com These findings underscore the potential of azetidin-2-one derivatives as a scaffold for developing new anticancer therapies that function by disrupting fundamental cellular processes.

Table 1: Effects of Azetidin-2-one Derivatives on Cell Cycle and Apoptosis

| Compound Class | Cancer Cell Line | Observed Effect | Reference |

|---|---|---|---|

| Benzimidazole-1,3,4-oxadiazole | A549 (Lung), MDA-MB-231 (Breast), SKOV3 (Ovarian) | Cell cycle arrest (G1, G2, S phases), Apoptosis induction | semanticscholar.org |

| Dispiropiperazine | SW480 (Colon), and others | G2/M phase cell cycle arrest, Apoptosis, Necrosis, DNA damage | nih.govnih.gov |

Exploration of Antioxidant Potential

Oxidative stress, caused by an imbalance between free radicals and antioxidants in the body, is implicated in numerous diseases. The phenolic hydroxyl group in the this compound structure suggests a potential for antioxidant activity.

A study involving newly synthesized azetidin-2-one derivatives conjugated with 1,3,4-oxadiazole/thiadiazole rings evaluated their antioxidant properties using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. mdpi.com The results indicated that most of the synthesized derivatives exhibited greater stability and effectiveness than the standard drug used for comparison. mdpi.com Specifically, compounds designated as AZ-5 and AZ-15 showed notable antioxidant activity with IC50 values of 45.02 µg/mL and 42.88 µg/mL, respectively. mdpi.com

The antioxidant capacity of phenolic compounds is well-established and is often attributed to the ability of the hydroxyl group to donate a hydrogen atom to stabilize free radicals. nih.gov Studies on other phenolic structures, such as L-3-hydroxytyrosine derivatives, have also confirmed their potential as potent antioxidant agents. nih.gov The presence of the 3-hydroxyphenyl moiety on the azetidinone nitrogen is therefore a key structural feature for this activity.

Table 2: Antioxidant Activity of Selected Azetidin-2-one Derivatives

| Compound ID | Assay | IC50 (µg/mL) | Reference |

|---|---|---|---|

| AZ-5 | DPPH | 45.02 | mdpi.com |

Investigation of Neurological and Central Nervous System Activities

The azetidin-2-one scaffold has been identified as a promising structure for developing agents that act on the central nervous system (CNS). nih.gov Various derivatives have been reported to possess anticonvulsant and CNS depressant activities. globalscitechocean.comnih.gov

A study utilizing a computer-aided prediction program (PASS) identified several azetidin-2-one derivatives with a high potential for CNS modulating activity. nih.gov Subsequent experimental evaluation confirmed these predictions. One derivative showed significant anti-anxiety activity in the mirror chamber model and potentiated pentobarbitone-induced sleep in mice, with effects comparable to diazepam. nih.gov Other compounds in the same series demonstrated significant nootropic (cognition-enhancing) activity in the elevated plus-maze test. nih.gov

The Forced Swim Test (FST) is a standard pre-clinical behavioral model used to screen for potential antidepressant drugs. nih.govnih.gov The test is based on the principle that an animal will cease escape-oriented behavior (immobility) when placed in a stressful, inescapable situation, and that this "behavioral despair" can be reversed by effective antidepressant treatments. nih.gov While specific FST data for this compound is not detailed in the reviewed literature, antidepressant activity is a known property of the broader class of 2-azetidinone derivatives. jetir.org The evaluation of novel derivatives of the this compound scaffold in the FST would be a logical step to explore their potential as novel antidepressant agents.

Studies on Cholesterol Absorption Inhibition

Perhaps the most well-known therapeutic application for a 2-azetidinone derivative, outside of antibiotics, is the inhibition of cholesterol absorption. The drug Ezetimibe (B1671841) is a potent cholesterol absorption inhibitor that features a 4-hydroxyphenyl group on the azetidinone ring. youtube.com

The primary mechanism by which these azetidinone derivatives inhibit cholesterol absorption is by selectively targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein. youtube.comtaylorandfrancis.com This transport protein is located on the brush border of enterocytes in the small intestine and plays a crucial role in the uptake of both dietary and biliary cholesterol from the intestinal lumen. youtube.comtaylorandfrancis.com

By binding to and inhibiting the NPC1L1 protein, compounds like Ezetimibe block the internalization of cholesterol into the enterocytes. youtube.com This leads to a reduction in the amount of cholesterol incorporated into chylomicrons, which are the lipoprotein particles that transport absorbed fats and cholesterol from the intestine to the liver. youtube.com The resulting decrease in cholesterol delivery to the liver causes an upregulation of LDL receptors on liver cells, which in turn increases the clearance of LDL ("bad") cholesterol from the bloodstream. youtube.comtaylorandfrancis.com This targeted action effectively lowers plasma LDL-cholesterol levels without affecting the absorption of fat-soluble vitamins. youtube.com

Other Emerging Biological Activities

The versatility of the azetidin-2-one scaffold has led to the discovery of numerous other biological activities. A significant body of research highlights the potential of these derivatives as antimicrobial agents.

Numerous studies have reported that novel azetidin-2-one derivatives exhibit potent activity against a range of bacteria and fungi. globalscitechocean.comnih.govjetir.org For example, a series of N-substituted phenyl-3-chloro-2-azetidinones showed promising antimicrobial properties. jetir.org In another study, some newly synthesized compounds demonstrated significant antibacterial activity against Escherichia coli and antifungal activity against Aspergillus niger. nih.gov

Furthermore, antitubercular activity has been identified as a key property of this class of compounds. Several reports indicate that azetidinone derivatives can show potent inhibition of Mycobacterium tuberculosis. globalscitechocean.comacgpubs.org Anti-inflammatory activity is another frequently reported property, further broadening the therapeutic potential of this versatile chemical scaffold. globalscitechocean.comnih.govjetir.orgacgpubs.org

Table of Mentioned Compounds

| Compound Name/Class |

|---|

| This compound |

| Azetidin-2-one derivatives |

| N-(2-hydroxyphenyl)-2-propylpentanamide |

| Benzimidazole-based 1,3,4-oxadiazole derivatives |

| Dispiropiperazine derivatives |

| Azetidin-2-one-1,3,4-oxadiazole/thiadiazole conjugates |

| Ezetimibe |

| N-substituted phenyl-3-chloro-2-azetidinones |

| L-3-hydroxytyrosine derivatives |

| Valproic acid |

| Diazepam |

Antitubercular Activity

The emergence of drug-resistant strains of Mycobacterium tuberculosis (Mtb) has created an urgent need for novel antitubercular agents. nih.gov Derivatives of azetidin-2-one have been synthesized and evaluated for their ability to inhibit the growth of this pathogen.

Certain analogues of azetidin-2-one have demonstrated moderate to good activity against the Mtb H(37)Rv strain in vitro. nih.gov Structure-activity relationship (SAR) studies have revealed that substitutions on the azetidin-2-one core play a critical role in their efficacy. For instance, the introduction of a chloro group on an attached aryloxy acid was found to enhance antimycobacterial activity. nih.gov In one study, two specific derivatives, compounds 4f and 4g , exhibited significant potency with Minimum Inhibitory Concentration (MIC) values of 1.56 and 0.78 µg/mL, respectively. nih.govgoogle.com

Further research into a series of novel 4-aryl-3-chloro-N-(3,4,5-trihydroxy benzamido)-2-azetidinones identified several compounds with potent antitubercular effects. google.com Compounds containing a chlorophenyl group (3f , 3g , 3o ) and a 4-dimethylamino phenyl group (3k ) showed antitubercular activity with MIC values that were comparable to the standard anti-TB drug, isoniazid. google.com The activity of these compounds highlights the potential of the azetidin-2-one scaffold in developing new treatments for tuberculosis.

Table 1: In Vitro Antitubercular Activity of Azetidin-2-one Derivatives against M. tuberculosis H37Rv

| Compound | Substitution Pattern | MIC (µg/mL) | Reference |

| 4f | Chloro substitution on aryloxy acid | 1.56 | nih.gov |

| 4g | Chloro substitution on aryloxy acid | 0.78 | nih.gov |

| 3f | 4-(2-Chlorophenyl)-3-chloro-N-(3,4,5-trihydroxy benzamido) | 0.76 | |

| 3g | 4-(4-Chlorophenyl)-3-chloro-N-(3,4,5-trihydroxy benzamido) | 0.57 | |

| 3k | 4-(4-Dimethylaminophenyl)-3-chloro-N-(3,4,5-trihydroxy benzamido) | 0.62 | |

| 3o | 4-(2,4-Dichlorophenyl)-3-chloro-N-(3,4,5-trihydroxy benzamido) | 0.83 | |

| Isoniazid | Standard Drug | 0.56 |

Anti-inflammatory Properties

Inflammation is a complex biological response implicated in numerous diseases. Research has indicated that azetidin-2-one derivatives possess anti-inflammatory capabilities, with some studies suggesting a mechanistic link between this activity, antitubercular effects, and the inhibition of the Phospholipase A2 (PLA2) enzyme. nih.govgoogle.com The PLA2 family of enzymes plays a crucial role in the inflammatory cascade by releasing arachidonic acid, a precursor to prostaglandins (B1171923) and leukotrienes.

In vivo anti-inflammatory studies using mice have been conducted to evaluate the potential of these compounds. nih.gov The results from these studies indicate a correlation between the anti-inflammatory and antitubercular activities of the tested azetidin-2-one analogues and the expression of the PLA2 enzyme. nih.govgoogle.com Specifically, chloro substitution on the aryloxy acid portion of the molecules appeared to enhance PLA2 inhibition, which is consistent with the observed increase in antimycobacterial activity. nih.gov These findings suggest that azetidin-2-one derivatives may exert their anti-inflammatory effects, at least in part, by inhibiting PLA2, thereby reducing the production of inflammatory mediators.

Table 2: Anti-inflammatory and PLA2 Inhibitory Profile of Azetidin-2-one Derivatives

| Activity | Observation | Potential Mechanism | Reference |

| Anti-inflammatory | Demonstrated in vivo in mice. | Inhibition of PLA2 enzyme. | nih.govgoogle.com |

| PLA2 Inhibition | Enhanced by chloro substitution on aryloxy acid. | Direct inhibition of Phospholipase A2. | nih.govgoogle.com |

| Correlation | A positive correlation was observed between anti-inflammatory activity, antitubercular activity, and PLA2 enzyme expression. | Dual inhibitory action. | nih.govgoogle.com |

Analgesic Properties

The search for novel analgesic agents, particularly for treating neuropathic pain, is a significant area of pharmaceutical research. A study investigating the therapeutic potential of an oxazetidin-2-one derivative, 3-(4-Chlorophenyl)-4-(2-Hydroxyphenyl)-1,3-oxazetidin-2-one (CHO) , was conducted in a rat model of streptozotocin (B1681764) (STZ)-induced diabetic neuropathic pain.

In this model, the administration of STZ induces thermal hyperalgesia, a heightened sensitivity to pain from heat. The study employed a battery of behavioral tests, including the hot plate and tail flick tests, to assess the degree of thermal hyperalgesia. The results showed that administration of the test compound CHO attenuated the STZ-induced behavioral changes in a dose-dependent manner. The analgesic effect of the highest dose was comparable to that of pregabalin, a standard drug used to treat neuropathic pain. The study suggests that the neuroprotective potential of the compound may be attributed to multiple pharmacological actions, including anti-lipid peroxidation, free-radical scavenging, and the inhibition of intracellular calcium accumulation.

Table 3: Effect of an Oxazetidin-2-one Derivative (CHO) on Thermal Hyperalgesia in a Rat Model of Diabetic Neuropathic Pain

| Behavioral Test | Treatment Group | Effect | Reference |

| Hot Plate Test | STZ + CHO | Dose-dependent attenuation of thermal hyperalgesia. | |

| Plantar Test | STZ + CHO | Dose-dependent attenuation of thermal hyperalgesia. | |

| Tail Immersion Test | STZ + CHO | Dose-dependent attenuation of thermal hyperalgesia. | |

| Tail Flick Test | STZ + CHO | Dose-dependent attenuation of thermal hyperalgesia. |

Immunostimulating Activity

Some substituted azetidin-2-one derivatives have been identified in the scientific literature as possessing potential immunostimulating properties. However, detailed preclinical studies and specific data elucidating the mechanisms and extent of this activity for this compound derivatives are not extensively detailed in the reviewed sources. While related research on other azetidin-2-one compounds has explored immunomodulatory effects in the context of anticancer activity, such as the induction of apoptosis, specific findings related to a broader immunostimulating response are limited. google.com

Structure Activity Relationship Sar Studies of 1 3 Hydroxyphenyl Azetidin 2 One Derivatives

Impact of Substitutions on the Azetidinone Ring System on Biological Efficacy

The four-membered azetidinone, or β-lactam, ring is a cornerstone of many biologically active compounds, and its substitution pattern is a key determinant of activity. derpharmachemica.com The reactivity of the β-lactam, which is crucial for its mechanism of action in many contexts, is influenced by the electronic and steric nature of its substituents. globalresearchonline.net

Substitutions at the C3 and C4 positions of the azetidinone ring have been shown to significantly modulate the biological profile of these compounds. For instance, the introduction of a chlorine atom at the C3 position is a common strategy in the synthesis of bioactive azetidinones. nih.govjetir.org Furthermore, placing a halogen, such as fluorine, in the beta position to the carbonyl group is thought to increase the infrared absorption frequency of the carbonyl, which is an indicator of the β-lactam ring's reactivity. globalresearchonline.net

The C4 position is another critical site for modification. The presence of a phenyl group at C4 can promote hydrophobic interactions with the active sites of enzymes like beta-lactamases. nih.govmdpi.com The nature of the substituent at C4 can drastically alter the compound's antimicrobial spectrum and potency. Research indicates that substituting the C4 position with groups like o-hydroxyphenyl can lead to maximal antifungal and insecticidal activity, while a p-methoxyphenyl group at the same position confers antimicrobial properties. derpharmachemica.com The introduction of electron-withdrawing groups such as fluoro, bromo, or chloro at C4 can enhance antimicrobial efficacy, an effect attributed to their high electronegativity and ability to increase lipid solubility. derpharmachemica.com

| Position | Substituent | Impact on Biological Efficacy |

| C3 | Chloro (-Cl) | Common feature in bioactive azetidinones, contributing to overall activity. nih.govjetir.org |

| C3 | Fluoro (-F) | Increases the chemical reactivity of the β-lactam ring. globalresearchonline.net |

| C4 | Phenyl | Promotes hydrophobic interactions with enzyme active sites. nih.govmdpi.com |

| C4 | o-Hydroxyphenyl | Associated with maximal antifungal and insecticidal activity. derpharmachemica.com |

| C4 | p-Methoxyphenyl | Confers antimicrobial activity. derpharmachemica.com |

| C4 | Halogens (-F, -Cl, -Br) | Enhances antimicrobial activity due to increased electronegativity and lipophilicity. derpharmachemica.com |

Influence of Hydroxyl Group Position and Modifications on Activity

The phenolic hydroxyl (-OH) group is a pivotal functional group, and its position on the N-1 phenyl ring significantly influences the molecule's interaction with biological targets. The parent compound, 1-(3-hydroxyphenyl)azetidin-2-one, features a meta-hydroxyl group. Studies on related structures have underscored the importance of this specific placement. For example, research on certain protein kinase C (PKC) ligands demonstrated that incorporating a phenolic hydroxyl group at the meta-position enhanced antiproliferative activity. kagawa-u.ac.jp The introduction of hydroxyl groups is known to increase hydrogen bonding interactions with surrounding amino acid residues at a target site, which can lead to increased inhibitory activity. nih.gov

Role of Substituents on the Phenyl Rings Attached to Azetidinone

Beyond the hydroxyl group, other substitutions on the phenyl rings—both the N-1 phenyl ring and a potential C4-phenyl ring—play a significant role in defining the biological activity.

For the N-1 phenyl ring, structure-activity studies have confirmed the significant influence of various substituents on biological activity. nih.govmdpi.com It has been observed that introducing groups with increased hydrophobicity, steric bulk, and electropositive character to the N-1 aryl moiety can lead to an increase in antimicrobial activity. derpharmachemica.com

The C4-phenyl ring is a frequent target for synthetic modification to optimize activity. researchgate.net The introduction of halogen atoms, such as chlorine and bromine, onto this phenyl ring has been shown to have a favorable effect on the antioxidant activity of certain azetidinone derivatives. nih.gov Furthermore, substitutions like 4-methoxyphenyl (B3050149) and 4-hydroxyphenyl at the C4 position have been linked to potent antimicrobial activity. derpharmachemica.com This highlights the importance of electronic and steric effects of substituents on this ring in modulating interactions with biological targets.

| Ring Position | Substituent Type | Impact on Biological Efficacy |

| N-1 Phenyl | Increased Hydrophobicity/Steric Bulk | Increased antimicrobial activity. derpharmachemica.com |

| C4-Phenyl | Halogens (-Cl, -Br) | Favorable influence on antioxidant activity. nih.gov |

| C4-Phenyl | 4-Methoxyphenyl | Potent antimicrobial activity. derpharmachemica.com |

| C4-Phenyl | 4-Hydroxyphenyl | Potent antimicrobial activity. derpharmachemica.com |

Stereochemical Considerations in Modulating Biological Activity

Stereochemistry is a critical factor that can profoundly affect the biological activity of chiral azetidinone derivatives. The spatial arrangement of substituents can lead to significant differences in potency and even the nature of the pharmacological effect. The synthesis of azetidinones, for example via the Staudinger reaction, often results in specific stereoisomers, such as the trans configuration, which may be more active than its cis counterpart. mdpi.com

The influence of stereochemistry is starkly illustrated in studies of related chiral compounds. For example, in a series of 1-substituted 4-[2-(3-hydroxyphenyl)-1-phenylethyl]piperazine derivatives, the two enantiomers displayed dramatically different biological profiles. nih.gov The S-(+) enantiomers exhibited potent analgesic (narcotic agonist) activity, with one analogue being 105 times more potent than morphine. nih.gov In stark contrast, the R-(-) enantiomers of some derivatives showed narcotic antagonist activity. nih.gov This demonstrates that a change in the stereochemical configuration at a single chiral center can switch the compound's effect from an agonist to an antagonist, a phenomenon known as enantioselectivity. nih.gov Such findings underscore the necessity of controlling and defining the stereochemistry of azetidinone derivatives to achieve the desired therapeutic effect.

Metabolic and Biotransformation Studies of Azetidinone Derivatives

In Vitro Metabolic Stability Assessments (e.g., using microsomes)

In vitro metabolic stability assays are fundamental in early drug discovery to predict the in vivo behavior of a compound. nuvisan.com These assays typically involve incubating a compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly cytochrome P450 (CYP) enzymes. nih.govspringernature.com The rate at which the parent compound disappears over time provides an indication of its metabolic stability, often expressed as half-life (t½) and intrinsic clearance (CLint). nuvisan.comsrce.hr

Generally, compounds with high metabolic stability have a longer half-life, while those with low stability are rapidly metabolized. researchgate.net The metabolic stability of a series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives, for example, showed rapid biotransformation in human liver microsomes. researchgate.net In another study, some azine derivatives exhibited high resistance to transformation by liver microsomes, with metabolic stability percentages greater than 97%.

Below is an interactive data table illustrating typical data obtained from in vitro metabolic stability assays for hypothetical azetidinone derivatives, as specific data for "1-(3-Hydroxyphenyl)azetidin-2-one" is not published. This table is for illustrative purposes to demonstrate the type of data generated in such studies.

Fungal and Microbial Biotransformation Pathways of Azetidinone Compounds

Fungal and microbial systems are powerful tools for studying the biotransformation of drugs and other xenobiotics. nih.gov These microorganisms produce a wide array of enzymes that can catalyze various reactions, often mimicking the metabolic pathways found in mammals. nih.gov The study of microbial biotransformation can provide valuable information on potential metabolites and degradation pathways of a compound. nih.govuu.nl

The β-lactam ring, the core structure of azetidinones, is susceptible to hydrolysis by β-lactamase enzymes produced by various bacteria, which is a primary mechanism of antibiotic resistance. researchgate.netnih.gov However, other microbial transformations can lead to a variety of modified products. Fungi, in particular, are known to carry out a range of biotransformation reactions, including hydroxylation, oxidation, and demethylation. nih.gov

For aromatic compounds, fungi can employ metabolic pathways that involve ring fission. nih.govnih.gov Genera such as Aspergillus, Penicillium, and Rhodotorula have been shown to degrade aromatic compounds. nih.govlongdom.org The metabolism of aromatic acids in fungi often proceeds through intermediates like protocatechuate and catechol. nih.gov

A study on the biotransformation of the azetidinone drug ezetimibe (B1671841) by the fungus Cunninghamella elegans revealed several metabolic pathways. The primary transformations observed were N-dealkylation and hydroxylation of the aromatic rings. This demonstrates the capability of fungi to modify the azetidinone structure at various positions.

Potential biotransformation pathways for "this compound" by fungi and microbes could include:

Hydroxylation: Introduction of additional hydroxyl groups on the phenyl ring.

Ring cleavage: Opening of the azetidinone or the aromatic ring.

Degradation of the side chain: If any side chains were present.

Hydrolysis of the β-lactam ring: A common degradation pathway for this class of compounds. researchgate.netnih.gov

Identification and Characterization of Metabolites and Transformation Products

The identification and characterization of metabolites and transformation products are crucial for understanding the complete metabolic profile of a compound. This process typically involves the use of advanced analytical techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov

In studies of microbial biotransformation, the culture broth is typically extracted, and the components are separated by chromatography. The isolated metabolites are then subjected to spectroscopic analysis to determine their chemical structures.

For example, in the biotransformation of an azetidinone derivative by a fungus, the resulting metabolites can be isolated and their structures elucidated. A hypothetical study on "this compound" might yield metabolites such as hydroxylated derivatives or products of β-lactam ring cleavage.

The table below illustrates the types of metabolites that could be identified from the biotransformation of "this compound" and the analytical techniques used for their characterization. This is a hypothetical representation as specific experimental data for this compound is not available.

The characterization of such metabolites provides a deeper understanding of how the compound is processed in biological systems, which is invaluable for predicting its efficacy, potential toxicity, and environmental fate.

Conclusion and Future Research Directions

Summary of Key Research Findings on 1-(3-Hydroxyphenyl)azetidin-2-one and its Derivatives

The 2-azetidinone, or β-lactam, ring is a four-membered heterocyclic amide that has garnered significant attention in medicinal chemistry. derpharmachemica.comresearchgate.net It is the core structural component of widely used antibiotics like penicillins and cephalosporins. derpharmachemica.com The biological activity of β-lactam derivatives is highly dependent on the substituents attached to the ring, which influence their reactivity and interaction with molecular targets. nih.gov Research has expanded beyond antibiotics to explore a wide range of pharmacological activities, including anticancer, anti-inflammatory, and cholesterol absorption inhibitory effects. researchgate.netresearchgate.net

Derivatives of this compound are part of this broader class of biologically active molecules. For instance, studies on related structures, such as 1-(4-hydroxyphenyl)-azetidin-2-ones, have led to the development of potent cholesterol absorption inhibitors. nih.gov The strategic placement of hydroxyl and other functional groups on the phenyl ring and elsewhere on the azetidinone scaffold has been shown to be crucial for enhancing biological activity and optimizing metabolic stability. nih.gov

Key research findings on various azetidin-2-one (B1220530) derivatives have highlighted their potential in several therapeutic areas:

Anticancer Activity: Certain azetidin-2-one derivatives have demonstrated significant cytotoxic activity against various cancer cell lines. nih.gov For example, some compounds induce apoptosis and interfere with microtubule polymerization, a mechanism similar to that of established anticancer agents. nih.gov The substitution pattern on the azetidinone ring is critical for this activity. nih.govnih.gov

Enzyme Inhibition: Azetidin-2-ones have been developed as inhibitors of various enzymes, including human leukocyte elastase, thrombin, and β-lactamases. nih.govresearchgate.netnih.gov The stereochemistry and the nature of the substituents at the C-3 and C-4 positions of the β-lactam ring are critical for potent and selective inhibition. nih.gov

Antimicrobial and Antifungal Activity: While the classic application of β-lactams is as antibacterial agents, research continues to explore new derivatives to combat antibiotic resistance. nih.gov Furthermore, some azetidinone derivatives have shown promising antifungal activity. derpharmachemica.com

The following table summarizes the biological activities of some representative azetidin-2-one derivatives, illustrating the diverse potential of this scaffold.

| Derivative Class | Biological Activity | Key Structural Features |

| 1,4-Diaryl-azetidin-2-ones | Anticancer | Activation of AMP-activated protein kinase and induction of apoptosis. nih.gov |

| 3-(Thienyl)-β-lactams | Antiproliferative | Potent tubulin-targeting agents. nih.gov |

| 3-(Guanidinopropyl)-azetidin-2-ones | Thrombin Inhibition | Polar C-4 substituents enhance selectivity. nih.gov |

| 1-(4-Hydroxyphenyl)-azetidin-2-one Analogs | Cholesterol Absorption Inhibition | Strategic placement of hydroxyl and fluorine groups enhances efficacy. nih.gov |

Identification of Unexplored Avenues in Synthetic Chemistry

While significant progress has been made in the synthesis of azetidin-2-ones, there remain several unexplored avenues in synthetic chemistry that could lead to novel and more efficient routes to this compound and its derivatives. nih.gov

One of the most common methods for β-lactam synthesis is the Staudinger [2+2] cycloaddition of a ketene (B1206846) and an imine. researchgate.netmdpi.com However, controlling the stereoselectivity of this reaction, particularly for the synthesis of specific isomers, can be challenging. rsc.org Recent advances have focused on developing catalytic and stereoselective methods to overcome this limitation. rsc.org

Unexplored avenues include:

Novel Catalytic Systems: The development of new catalysts for the [2+2] cycloaddition could provide better control over stereochemistry and expand the substrate scope. rsc.org This includes exploring bimetallic synergistic catalysis and the use of chiral catalysts to induce enantioselectivity. rsc.org

Alternative Cyclization Strategies: Beyond the Staudinger reaction, other cyclization methods could be further explored. This includes base-promoted cyclizations and metal-catalyzed cascade reactions that can construct the β-lactam ring with high efficiency and stereocontrol. rsc.org

Functionalization of the Azetidinone Core: Many synthetic efforts focus on building the ring with the desired substituents already in place. Developing new methods for the late-stage functionalization of a pre-formed this compound core would be highly valuable for creating a diverse library of derivatives for biological screening. This could involve C-H activation or other modern synthetic techniques.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can offer advantages in terms of reaction time, yield, and safety. Their application to the synthesis of this compound and its analogs is an area ripe for exploration. Microwave irradiation has already shown success in some Staudinger reactions. nih.gov

The table below highlights some modern synthetic strategies and their potential application to the synthesis of this compound derivatives.

| Synthetic Strategy | Potential Application | Key Advantages |

| Asymmetric Catalysis | Enantioselective synthesis of specific stereoisomers. | Access to optically pure compounds, crucial for biological activity. rsc.org |

| Cascade Reactions | Multi-step synthesis in a single pot. | Increased efficiency, reduced waste. rsc.org |

| C-H Functionalization | Direct introduction of substituents on the azetidinone ring. | Rapid diversification of lead compounds. |

| Photoredox Catalysis | Mild reaction conditions for novel bond formations. | Access to previously inaccessible chemical space. acs.org |

Opportunities for Further Mechanistic Elucidation in Biological Contexts

While the biological activities of many azetidin-2-one derivatives have been documented, a deeper understanding of their mechanisms of action at the molecular level is often lacking. researchgate.net This presents significant opportunities for further research.

For this compound and its derivatives, key areas for mechanistic elucidation include:

Identification of Specific Molecular Targets: For non-antibiotic activities like anticancer or anti-inflammatory effects, the precise protein targets are often unknown. researchgate.net Techniques such as chemical proteomics, affinity chromatography, and computational target prediction can be employed to identify these targets.

Structure-Activity Relationship (SAR) Studies: A systematic investigation of how modifications to the this compound scaffold affect biological activity is crucial. mdpi.comnih.gov This involves synthesizing a library of analogs with variations at the N-1, C-3, and C-4 positions and evaluating their activity. This can help to build a predictive model for designing more potent and selective compounds. frontiersin.org

Elucidation of Downstream Signaling Pathways: Once a molecular target is identified, it is important to understand how interaction with the compound affects cellular signaling pathways. This can be achieved through techniques like Western blotting, gene expression analysis, and metabolomics. For example, studies on some azetidin-2-one derivatives have shown their involvement in apoptosis and cell cycle regulation. nih.gov

Understanding Resistance Mechanisms: For derivatives with antimicrobial or anticancer activity, understanding potential mechanisms of resistance is critical for long-term therapeutic viability.

The following table outlines potential research approaches to elucidate the mechanism of action of this compound derivatives.

| Research Approach | Objective | Expected Outcome |

| Chemical Proteomics | Identify protein binding partners. | Discovery of novel molecular targets. |

| X-ray Crystallography of Ligand-Protein Complexes | Determine the binding mode of the compound to its target. | Insight into the molecular basis of activity and guidance for rational drug design. |

| Gene Expression Profiling (e.g., RNA-seq) | Identify changes in gene expression upon treatment with the compound. | Understanding of the cellular pathways affected by the compound. |

| Cell-Based Assays | Characterize the phenotypic effects of the compound on cells. | Confirmation of the biological activity and elucidation of the cellular mechanism. |

Prospects for Rational Design of Novel Azetidinone Architectures based on the this compound Scaffold

The this compound scaffold represents a promising starting point for the rational design of novel bioactive molecules. researchgate.net By leveraging the existing knowledge of SAR and mechanistic information, new azetidinone architectures with improved potency, selectivity, and pharmacokinetic properties can be developed.

Future design strategies could include:

Scaffold Hopping and Bioisosteric Replacement: This involves replacing the azetidin-2-one core or its substituents with other chemical groups that have similar physicochemical properties but may lead to improved biological activity or novelty. capes.gov.brnih.govnih.gov This can help to explore new chemical space and overcome limitations of the original scaffold, such as metabolic instability. researchgate.net

Fragment-Based Drug Design: This approach involves identifying small molecular fragments that bind to the target of interest and then growing or linking them to create a more potent lead compound based on the this compound scaffold.

Computational Modeling and Docking: In silico methods can be used to predict the binding of designed molecules to their biological targets, allowing for the prioritization of compounds for synthesis and testing. researchgate.net This can significantly accelerate the drug discovery process.

Hybrid Molecules: The this compound scaffold can be conjugated with other known pharmacophores to create hybrid molecules with dual or synergistic activities. mdpi.com For example, combining it with a group known to target a specific cancer-related protein could lead to a highly potent and selective anticancer agent.

The table below presents potential design strategies and their anticipated benefits for developing novel azetidinone architectures.

| Design Strategy | Rationale | Potential Benefits |

| Scaffold Hopping | Explore new chemical space while retaining key binding interactions. | Improved intellectual property position, enhanced drug-like properties. nih.gov |

| Bioisosteric Replacement | Fine-tune the physicochemical and biological properties of the molecule. | Improved potency, selectivity, and metabolic stability. nih.gov |

| Structure-Based Design | Utilize the three-dimensional structure of the target protein to design complementary ligands. | Higher probability of success, more potent and selective compounds. |

| Synthesis of Hybrid Molecules | Combine two or more pharmacophores to achieve a desired biological effect. | Multi-target activity, potential for synergistic effects. mdpi.com |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(3-Hydroxyphenyl)azetidin-2-one, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves multi-step reactions, such as coupling 3-hydroxyphenyl precursors with azetidin-2-one frameworks. For example, acylation or nucleophilic substitution under controlled conditions (e.g., anhydrous solvents, inert atmosphere) is critical for ring closure and functional group compatibility. Reaction optimization includes adjusting temperature (e.g., 0–60°C), solvent polarity (e.g., DMF, THF), and catalysts (e.g., Lewis acids). Monitoring via TLC or HPLC ensures intermediate purity .

- Key Data : Yields vary from 40–70% depending on substituent reactivity and purification methods (e.g., column chromatography, recrystallization) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR confirm regiochemistry and substituent integration. For instance, the azetidinone carbonyl resonates at ~170–175 ppm, while aromatic protons appear between 6.5–7.5 ppm .

- IR : Stretching frequencies for the lactam carbonyl (1650–1750 cm) and phenolic -OH (3200–3600 cm) validate functional groups .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H] at m/z 178.06) .

Q. What are the solubility and stability considerations for this compound in experimental settings?

- Methodology : The compound is polar due to the phenolic -OH and lactam groups. Solubility in DMSO or methanol is preferred for biological assays. Stability tests under varying pH (4–9), temperature (4–25°C), and light exposure guide storage protocols (e.g., inert, dark conditions at -20°C) .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL refines bond lengths, angles, and torsional strain in the azetidinone ring. ORTEP-III visualizes thermal ellipsoids and hydrogen bonding (e.g., phenolic -OH interactions) .

Advanced Research Questions

Q. How do competing reaction pathways during synthesis lead to data contradictions in yield and purity?